molecular formula C16H12O7 B6410270 3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid CAS No. 1261988-80-0

3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6410270
CAS No.: 1261988-80-0
M. Wt: 316.26 g/mol
InChI Key: XMYMGQJPXGJCGN-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and methoxy functional groups

Properties

IUPAC Name

5-(3-carboxy-2-methoxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-23-13-11(3-2-4-12(13)16(21)22)8-5-9(14(17)18)7-10(6-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYMGQJPXGJCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691888
Record name 2'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-80-0
Record name 2'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 2-methoxybenzoic acid with 3,5-dicarboxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: 3-(3,5-Dicarboxyphenyl)-2-carboxybenzoic acid.

    Reduction: 3-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carboxylic acid groups can form hydrogen bonds with target proteins, while the methoxy group may enhance its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

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